Molecular Weight and Physicochemical Properties of N-Acetyl-L-Phenylalanyl-L-Alaninamide: A Comprehensive Technical Guide
Molecular Weight and Physicochemical Properties of N-Acetyl-L-Phenylalanyl-L-Alaninamide: A Comprehensive Technical Guide
Executive Summary
N-Acetyl-L-phenylalanyl-L-alaninamide (often abbreviated as Ac-Phe-Ala-NH₂ or NAFAA) is a synthetic dipeptide derivative that serves as a fundamental model system in structural biology, computational chemistry, and enzymology. By capping the N-terminus with an acetyl group and the C-terminus with an amide group, researchers eliminate the confounding electrostatic effects of terminal zwitterions. This capping strategy perfectly mimics an internal protein segment, allowing for the isolated study of backbone-sidechain interactions, hydrogen bonding dynamics, and specific enzymatic pocket binding.
This whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, crystallographic conformation, and gas-phase spectroscopic behavior of Ac-Phe-Ala-NH₂, supported by validated experimental protocols.
Molecular Identity and Fundamental Properties
The precise molecular weight and structural composition of Ac-Phe-Ala-NH₂ dictate its behavior in both solid-state packing and gas-phase volatility. With a molecular weight of 277.32 g/mol , the compound is highly amenable to laser desorption techniques without thermal fragmentation[1],[2]. Furthermore, its size and hydrogen-bonding profile align with Lipinski’s Rule of Five, making it a highly relevant scaffold for peptidomimetic drug design.
Table 1: Fundamental Physicochemical Data
| Property | Value |
| Chemical Name | N-acetyl-L-phenylalanyl-L-alaninamide |
| Synonyms | Ac-Phe-Ala-NH₂, NAFAA |
| CAS Registry Number | 29701-44-8[1] |
| Molecular Formula | C₁₄H₁₉N₃O₃[1] |
| Molecular Weight | 277.32 g/mol [1] |
| Hydrogen Bond Donors | 3 (Amide NH groups) |
| Hydrogen Bond Acceptors | 3 (Carbonyl O atoms) |
| Physical State | Solid (Crystalline) |
Structural Conformation: Solid-State vs. Gas-Phase
The conformational landscape of Ac-Phe-Ala-NH₂ is highly dependent on its physical state. In the solid state, intermolecular forces dominate, whereas in the gas phase, intramolecular hydrogen bonding dictates the preferred geometry.
Solid-State Crystallography
X-ray diffraction studies reveal that Ac-Phe-Ala-NH₂ crystallizes in the monoclinic P21 space group[3]. The peptide chain adopts a highly extended conformation that falls into the E region of the Ramachandran ( ϕ,ψ ) map, closely resembling an antiparallel β -pleated sheet[3].
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Packing Dynamics: The crystal lattice is stabilized by four distinct intermolecular hydrogen bonds involving all available donor groups, with the acetyl oxygen acting as a double acceptor[3].
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Aromatic Stacking: The phenylalanyl rings stack parallel to the a -axis with an interplanar distance of 3.334 Å, driving the self-assembly of molecular ribbons[3].
Gas-Phase Conformational Dynamics
When isolated in the gas phase, the absence of a crystal lattice allows the peptide to adopt distinct intramolecularly folded states. IR/UV double-resonance spectroscopy has identified two primary conformational families[2]:
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Conformer A (Major): Adopts an extended βL backbone stabilized by a C5 hydrogen bond interaction. It is characterized by a unique 19 cm⁻¹ vibrational progression in its spectrum[2].
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Conformer B (Minor): Adopts a γ -turn geometry stabilized by a C7 hydrogen bond[2].
Fig 1. Conformational landscape of Ac-Phe-Ala-NH2 across gas and solid states.
Computational Modeling and Enzymological Applications
AMOEBA Polarizable Force Field
To bridge the gap between static structural data and dynamic spectral observations, researchers utilize the AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) force field[4]. Unlike traditional fixed-charge models, AMOEBA incorporates interactive induced dipoles. This allows it to accurately predict temperature-dependent vibrational modes and reproduce the exact IR frequency shifts caused by the C5 and C7 non-covalent interactions in Ac-Phe-Ala-NH₂[5].
Enzymatic Active Site Mapping
In enzymology, Ac-Phe-Ala-NH₂ serves as a highly specific substrate analog for mapping the active sites of serine proteases. It has been instrumental in elucidating the catalytic mechanism of α -chymotrypsin, specifically highlighting the role of the Met-192 residue in substrate binding and activation[6]. The phenylalanine residue fits perfectly into the hydrophobic S1 pocket, while the alanine and amide groups probe the S1′ and S2′ subsites, providing a robust kinetic model for peptide hydrolysis.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality is explicitly defined to explain why each parameter is chosen.
Protocol 1: Crystallization and X-Ray Diffraction Analysis
Objective: To determine the solid-state hydrogen bonding network and atomic coordinates of Ac-Phe-Ala-NH₂.
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Sample Preparation: Synthesize and purify Ac-Phe-Ala-NH₂ via RP-HPLC to >98% purity.
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Causality: High purity is critical; truncated sequences or impurities will cause crystal lattice defects, preventing the formation of single crystals suitable for diffraction.
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Slow Evaporation Crystallization: Dissolve the lyophilized peptide in a methanol/water mixture. Allow the solvent to evaporate slowly at a controlled 20°C.
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Causality: Slow evaporation reduces the thermodynamic nucleation rate, favoring the continuous growth of single, macroscopic monoclinic crystals rather than microcrystalline aggregates.
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Diffraction Data Collection: Mount a single crystal and collect scattering data using Cu K α radiation.
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Causality: X-ray scattering by the electron clouds generates the electron density map required to assign the ϕ and ψ torsion angles.
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System Validation Check: The successful indexing of the diffraction pattern to a monoclinic P21 unit cell with a low R-factor ( R<0.05 ) internally validates the structural assignment and confirms the absence of merohedral twinning[3].
Protocol 2: Gas-Phase IR/UV Double-Resonance Spectroscopy
Objective: To isolate and characterize the vibrational signatures of distinct peptide conformers without solvent interference.
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Laser Desorption: Deposit Ac-Phe-Ala-NH₂ on a graphite target and vaporize using a pulsed Nd:YAG laser (1064 nm).
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Causality: Laser desorption introduces the intact, non-volatile dipeptide into the gas phase rapidly, avoiding thermal degradation.
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Supersonic Expansion: Entrain the desorbed molecules in a pulsed expansion of Argon gas into a vacuum chamber.
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Causality: The adiabatic expansion cools the internal degrees of freedom to ~10 K. This collapses the thermal distribution into the lowest zero-point energy levels, preventing spectral broadening and allowing distinct conformers (A and B) to be resolved[2].
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Conformer-Specific Probing: Introduce a tunable IR laser pulse followed by a UV laser pulse (targeting the π−π∗ transition of the Phe ring).
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Causality: If the IR laser is resonant with a specific vibrational mode, it depletes the ground state population, causing a measurable dip (hole) in the UV-induced Time-of-Flight (TOF) mass spectrometry signal.
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System Validation Check: The presence of the 19 cm⁻¹ vibrational progression in the IR spectrum serves as an internal diagnostic for the extended βL conformation. Absence of this progression indicates incomplete adiabatic cooling[2].
Fig 2. Gas-phase IR/UV double-resonance spectroscopy workflow for conformer isolation.
References
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Title: chemical hot product directory - L-Alaninamide, N-acetyl-L-phenylalanyl- Source: Guidechem[1] URL:
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Title: Effect of side-chain/backbone interactions investigated by IR/UV spectroscopy and quantum chemistry Source: AIP Publishing[2] URL:
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Title: The Role of Methionine-192 in the Activation and Catalytic Mechanism of Chymotrypsin Source: Loyola eCommons[6] URL:
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Title: AMOEBA Force Field Predicts Accurate Hydrogen Bond Counts of Nitriles in SNase by Revealing Water–Protein Interaction in Vibrational Absorption Frequencies Source: ACS Publications (The Journal of Physical Chemistry B)[4] URL:
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Title: Vibrational mode assignment of finite temperature infrared spectra using the AMOEBA polarizable force field Source: ResearchGate[5] URL:
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Title: N-Acetyl-L-phenylalanyl-L-alaninamide Source: IUCr Journals (Acta Crystallographica Section C)[3] URL:
